2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule. It contains a total of 58 bonds, including 38 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 4 double bonds, and 18 aromatic bonds .
Synthesis Analysis
The synthesis of this compound or similar compounds involves the use of various techniques. For instance, a series of 5-alkyl-4-oxo-4,5-dihydro-triazolo quinoxaline-1-carboxamide derivatives were designed, synthesized, and evaluated for anti-inflammatory effects . The structures of the synthesized compounds were determined using H NMR, C NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures, including 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .
Chemical Reactions Analysis
The compound may have potential inhibitory activity against hMAO-A and hMAO-B . Twenty-one compounds were screened for their inhibitory activity against hMAO-A and hMAO-B by using an in vitro Amplex Red® reagent-based fluorometric method .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, the compound’s molecular formula and weight can be inferred from its structure .
科学研究应用
Anticancer Properties
This compound has been investigated for its DNA intercalation activities as an anticancer agent. Specifically, 17 novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline were designed, synthesized, and evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Molecular docking studies revealed their binding modes with the DNA active site. Notably, compound 12d demonstrated potent activity against all three cell lines, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although less active than doxorubicin, compound 12d serves as a promising template for future optimization .
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The compound (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (1) is a potent, orally active DPP-IV inhibitor with an IC50 of 18 nM. It exhibits excellent selectivity over other proline-selective peptidases and demonstrates oral bioavailability in preclinical species. Additionally, it shows in vivo efficacy in animal models .
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the compound’s structure can help establish SAR trends. Researchers can explore how different substituents affect its biological properties, guiding the design of more potent analogs.
作用机制
Target of Action
The primary targets of this compound are DNA molecules . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication and transcription pathways . By intercalating into the DNA helix, the compound can disrupt these pathways, leading to the inhibition of cell growth and division .
Pharmacokinetics
The compound’s potent dna intercalation activity suggests that it may have good cellular uptake and distribution .
Result of Action
The compound’s intercalation into DNA results in the inhibition of cell growth and division . This makes the compound potentially useful as an anticancer agent, as it can inhibit the growth of cancer cells .
未来方向
属性
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-4-35-20-11-9-19(10-12-20)28-24(33)16-31-27(34)32-23-8-6-5-7-22(23)29-26(25(32)30-31)36-21-14-17(2)13-18(3)15-21/h5-15H,4,16H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZDWDYZZYBINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethoxyphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。